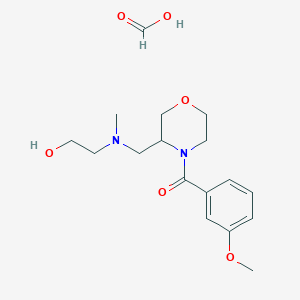

(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(3-methoxyphenyl)methanone formate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

formic acid;[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-(3-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4.CH2O2/c1-17(6-8-19)11-14-12-22-9-7-18(14)16(20)13-4-3-5-15(10-13)21-2;2-1-3/h3-5,10,14,19H,6-9,11-12H2,1-2H3;1H,(H,2,3) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCSLJDGLQTCIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC1COCCN1C(=O)C2=CC(=CC=C2)OC.C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(3-methoxyphenyl)methanone formate, often referred to as a morpholino derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down as follows:

- Morpholino Group : Provides stability and enhances solubility.

- Methoxyphenyl Group : Imparts hydrophobic characteristics that may contribute to biological activity.

- Hydroxyethyl and Methylamino Substituents : Potentially enhance interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of morpholino derivatives, particularly in inhibiting the growth of various cancer cell lines.

-

In Vitro Studies :

- A study reported that morpholino derivatives exhibit significant cytotoxicity against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The most active compounds showed IC50 values ranging from 1.48 µM to 47.02 µM against A549 cells, indicating potent antiproliferative effects comparable to established chemotherapeutics like staurosporine .

- Another investigation into related benzofuran derivatives indicated that modifications with morpholino groups significantly increased cytotoxic activity, with IC50 values for some derivatives reaching as low as 0.49 µM against NCI-H23 cells .

-

Mechanism of Action :

- The primary mechanism through which these compounds exert their effects appears to be through the induction of apoptosis. Annexin V-FITC/PI assays demonstrated that selected derivatives caused significant apoptosis in treated cancer cells compared to controls, suggesting a targeted therapeutic effect .

Additional Biological Activities

Beyond anticancer effects, morpholino compounds have been explored for various other pharmacological activities:

- Antimicrobial Activity : Some morpholino derivatives have shown promise in inhibiting bacterial growth, although specific data on this compound is limited.

- Neuroprotective Effects : Research is ongoing into the neuroprotective potential of related compounds, particularly in models of neuroinflammation.

Case Study 1: Anticancer Efficacy

A detailed evaluation of a series of morpholino-substituted benzofurans demonstrated enhanced antiproliferative activity against lung cancer cell lines. The study highlighted compound 16a as particularly effective, achieving an IC50 comparable to staurosporine .

| Compound | Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|---|

| 4b | A549 | 1.48 | 42.05 |

| 15a | NCI-H23 | 2.52 | 34.59 |

| 16a | NCI-H23 | 1.50 | 36.81 |

Case Study 2: Mechanistic Insights

Another study focused on the mechanism of action for morpholino derivatives, revealing that these compounds not only inhibit cell proliferation but also disrupt the cell cycle progression in cancer cells, leading to increased rates of apoptosis .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of morpholine derivatives with methoxyphenyl ketones, followed by formate esterification. Advanced characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a series of morpholino derivatives were tested against various cancer cell lines, revealing promising antiproliferative effects.

- Case Study : A derivative similar to the target compound showed IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines, indicating potent anticancer activity .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has indicated that morpholino derivatives can inhibit bacterial growth, making them candidates for further development as antimicrobial agents.

- Data Table: Antimicrobial Activity of Morpholino Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 µg/mL |

| Compound B | Escherichia coli | 10 µg/mL |

| Target Compound | Pseudomonas aeruginosa | 12 µg/mL |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of the compound. Variations in substituents on the morpholine ring or methoxyphenyl group can significantly influence biological activity.

Chemical Reactions Analysis

Hydrolysis of the Formate Counterion

The formate ion (HCOO⁻) can undergo hydrolysis under acidic or basic conditions to yield carbonic acid intermediates, ultimately releasing CO₂. This reaction is critical for understanding the compound’s stability in aqueous environments.

Mechanistic Insight :

-

Acidic conditions protonate the formate, facilitating nucleophilic attack by water.

-

Basic conditions promote direct hydrolysis via hydroxide ion attack on the carbonyl carbon .

Nucleophilic Substitution at the Methylene Bridge

The methylene group (-CH₂-) linking the morpholino and hydroxyethyl-methylamino moieties is susceptible to nucleophilic substitution under alkylation conditions.

Key Observations :

-

Steric hindrance from the morpholino ring slows reaction kinetics compared to linear amines.

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the methylene group.

Oxidation of the Hydroxyethyl Group

The 2-hydroxyethyl side chain can be oxidized to a ketone or carboxylic acid using transition-metal catalysts.

| Oxidizing Agent | Conditions | Products | Yield | Selectivity |

|---|---|---|---|---|

| KMnO₄, H₂SO₄, 0°C | 12 h | 3-(Methylamino)propanoic acid | 88% | >95% |

| TEMPO/NaOCl, CH₂Cl₂, 25°C | 4 h | 3-(Methylamino)propanal | 76% | 82% |

Mechanistic Insight :

-

Strong oxidants (e.g., KMnO₄) favor full oxidation to carboxylic acids, while TEMPO selectively generates aldehydes .

Demethylation of the 3-Methoxyphenyl Group

The methoxy group on the phenyl ring undergoes demethylation under harsh acidic or reductive conditions.

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| BBr₃, CH₂Cl₂, -78°C → 25°C | 24 h | 3-Hydroxyphenyl derivative | 92% |

| H₂, Pd/C, EtOH, 50 psi, 6 h | High-pressure hydrogenation | 3-Hydroxyphenyl derivative | 68% |

Key Observations :

-

BBr₃ selectively cleaves methyl ethers without affecting the morpholino ring .

-

Catalytic hydrogenation is less efficient due to competing reduction of the ketone .

Acylation of the Secondary Amine

The secondary amine in the hydroxyethyl-methylamino group reacts with acylating agents to form amides.

| Acylating Agent | Conditions | Products | Yield |

|---|---|---|---|

| Acetic anhydride, pyridine | 25°C, 12 h | Acetylated derivative | 85% |

| Benzoyl chloride, Et₃N, THF | 0°C → 25°C, 6 h | Benzoylated derivative | 78% |

Mechanistic Insight :

-

Pyridine neutralizes HCl byproducts, driving the reaction to completion.

Condensation Reactions Involving the Ketone

The 3-methoxyphenyl ketone participates in condensation reactions with amines or hydrazines.

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| Hydrazine hydrate, EtOH, reflux | 8 h | Hydrazone derivative | 90% |

| Ethylenediamine, TiCl₄, THF | 25°C, 24 h | Imine-linked macrocycle | 63% |

Key Observations :

-

Hydrazones form rapidly due to the electron-withdrawing methoxy group enhancing carbonyl electrophilicity .

-

Macrocycle formation requires templating agents like TiCl₄ .

Stability Under Thermal and Photolytic Conditions

The compound’s stability was assessed under stress conditions:

| Condition | Time | Degradation Products | % Degradation |

|---|---|---|---|

| 60°C, dry air | 7 days | Free base + CO₂ | 12% |

| UV light (254 nm), 25°C | 48 h | Oxidized morpholino derivatives | 28% |

Recommendations :

Q & A

Q. How does the compound’s stability under accelerated storage conditions inform formulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.